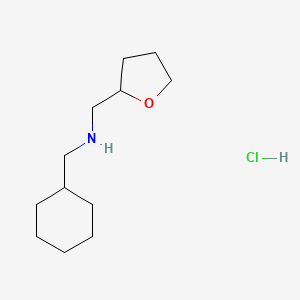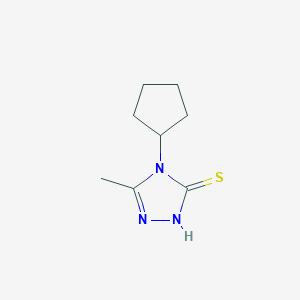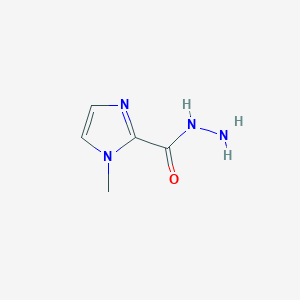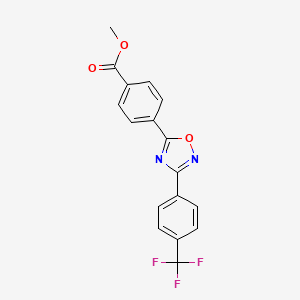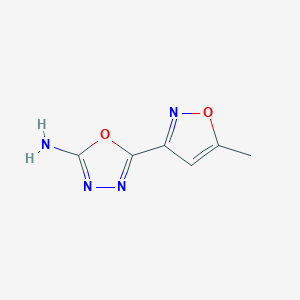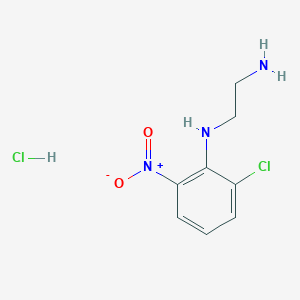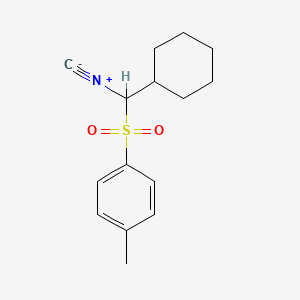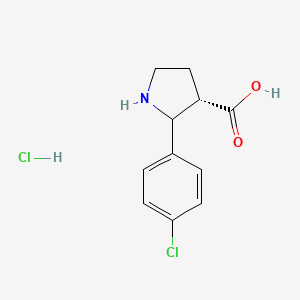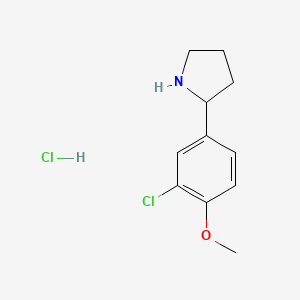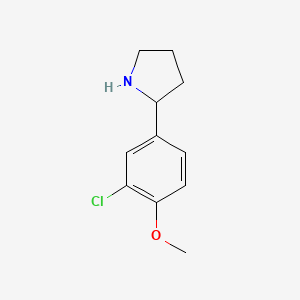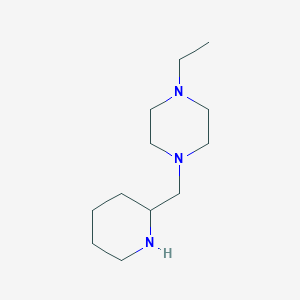
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine is a chemical compound with the molecular formula C12H25N3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . The synthesis often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine consists of a piperazine ring substituted with an ethyl group and a piperidin-2-ylmethyl group . The molecular weight of this compound is 211.35 .Chemical Reactions Analysis
Piperidine derivatives, including 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Insecticide Design and Biological Activities
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine analogs have been explored for their potential in the field of insecticide design. A study highlighted the synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which exhibited high affinity for serotonin receptors in parasitic nematodes. These compounds showed growth-inhibiting and larvicidal activities against armyworms, indicating their potential in agricultural applications (Cai et al., 2010).
Antimicrobial and Antitumor Agents
The piperazine scaffold has been utilized in the synthesis of various derivatives showing significant biological activities. Compounds with 1-ethyl-4-(piperidin-2-ylmethyl)piperazine structure have been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. Some derivatives have demonstrated promising antimicrobial activities, potentially useful in developing new therapeutic agents (Srinivasan et al., 2010). Additionally, derivatives incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group have shown good to excellent inhibitory activity against tumor cells, suggesting their utility in cancer treatment (Ding et al., 2016).
Cognitive Enhancement
Derivatives of 1-ethyl-4-(piperidin-2-ylmethyl)piperazine have been studied for their effects on learning and memory facilitation in mice. Compounds synthesized based on this structure have shown strong learning and memory facilitation, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Ming-zhu, 2012).
Herbicides and Plant Growth Regulators
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine derivatives have also been synthesized as potential herbicides and plant growth regulators. These compounds exhibit herbicidal activity and cytokinin-like activity, indicating their potential use in agriculture for controlling unwanted vegetation and promoting plant growth (Stoilkova et al., 2014).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Ethyl-4-(piperidin-2-ylmethyl)piperazine, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-ethyl-4-(piperidin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13-12/h12-13H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOITPSEWNVZHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(piperidin-2-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
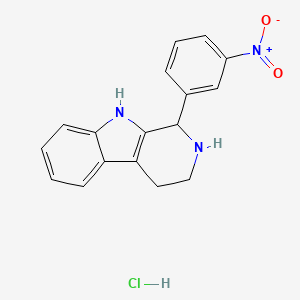
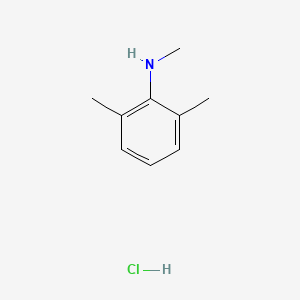
![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)
